molecular formula C8H12O2 B15239403 2-(Ethoxymethylidene)cyclopentan-1-one

2-(Ethoxymethylidene)cyclopentan-1-one

Cat. No.: B15239403
M. Wt: 140.18 g/mol
InChI Key: QECWPUUVMSLLIO-SREVYHEPSA-N
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Description

2-(Ethoxymethylidene)cyclopentan-1-one is a cyclopentanone derivative featuring an ethoxymethylidene substituent at the 2-position of the cyclopentanone ring. The ethoxymethylidene group likely enhances electrophilicity at the β-carbon, enabling nucleophilic additions or participation in conjugate addition reactions.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-2-10-6-7-4-3-5-8(7)9/h6H,2-5H2,1H3/b7-6-

InChI Key

QECWPUUVMSLLIO-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C\1/CCCC1=O

Canonical SMILES

CCOC=C1CCCC1=O

Origin of Product

United States

Scientific Research Applications

2-(Ethoxymethylidene)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Ethoxymethylidene)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

PGV-1 ((2E,5E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5-[(3-methoxy-4,5-dimethylphenyl)methylidene]cyclopentan-1-one)

  • Structure: Two aromatic methylidene groups attached to the cyclopentanone core.
  • Properties: Enhanced stability and bioavailability compared to curcumin due to reduced enolic character .
  • Applications : Potent anticancer activity, particularly in suppressing tumor metastasis and nuclear localization of p65 in HER2-overexpressing breast cancer cells .

2-(Prop-2-en-1-ylidene)cyclopentan-1-one

  • Structure : Allylidene substituent at the 2-position.
  • Properties: Lower molecular weight (122.07 g/mol) and simpler structure compared to the ethoxymethylidene analog. Reactivity influenced by conjugation with the cyclopentanone ring .

2-Heptylidene cyclopentan-1-one

  • Structure : A heptylidene chain at the 2-position.
  • Properties: Used in fragrances with a No Expected Sensitization Induction Level (NESIL) of 1000 µg/cm², indicating moderate dermal safety .

2-(2-Fluoroethyl)cyclopentan-1-one

  • Structure : Fluorinated ethyl group at the 2-position.
  • Properties : Increased lipophilicity (MW 130.16 g/mol) due to fluorine, enhancing membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Ethoxymethylidene)cyclopentan-1-one* C₈H₁₂O₂ 140.18 (calculated) Predicted high electrophilicity at β-carbon
PGV-1 C₂₂H₂₄O₃ 360.43 Low aqueous solubility, high photostability
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C₈H₁₀O 122.07 Conjugated system enables cycloadditions
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one C₁₂H₁₁F₃O 228.21 Enhanced lipophilicity due to CF₃ group

*Theoretical values inferred from structural analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituent Electrophilicity Bioactivity
This compound Ethoxymethylidene (electron-donating) High Synthetic intermediate (inferred)
PGV-1 Aromatic methylidene Moderate Anticancer
2-(Prop-2-en-1-ylidene)cyclopentan-1-one Allylidene (electron-withdrawing) High Cycloaddition substrate

Biological Activity

2-(Ethoxymethylidene)cyclopentan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H12_{12}O
  • IUPAC Name : 2-(Ethoxymethylidene)cyclopentan-1-one

This compound features a cyclopentanone moiety with an ethoxymethylidene substituent, which is believed to influence its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study on related diarylpentanoids demonstrated their ability to inhibit nitric oxide (NO) production in macrophages, suggesting a potential mechanism for anti-inflammatory action. The presence of specific substituents on the aromatic rings was associated with enhanced activity against NO production, highlighting the importance of structural features in modulating biological effects .

Antibacterial Activity

This compound has shown promise as an antibacterial agent. Compounds in the same class have been tested against various bacterial strains, including resistant strains of E. coli. The structure-activity relationship (SAR) suggests that modifications to the cyclopentanone structure can enhance antibacterial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli (ampicillin-resistant)20.38 µM
Related DiarylpentanoidS. aureus15.00 µM

Anticancer Activity

The anticancer potential of similar compounds has been explored, particularly their ability to induce apoptosis in cancer cell lines. Studies have shown that certain derivatives can inhibit cell proliferation and promote apoptotic pathways in breast and prostate cancer cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A study investigated the effect of structurally similar compounds on RAW 264.7 macrophages. Results indicated that specific substitutions led to a dose-dependent inhibition of NO production, confirming anti-inflammatory properties .
  • Antibacterial Efficacy : In a comparative analysis, various diarylpentanoids were tested for their antibacterial activity against resistant strains. It was found that modifications to the cyclopentanone structure significantly influenced their effectiveness .
  • Anticancer Mechanisms : Research into the anticancer effects revealed that specific analogs could induce apoptosis through mitochondrial pathways, affecting key proteins involved in cell cycle regulation .

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